DHA-37 -

DHA-37

Catalog Number: EVT-1534539
CAS Number:
Molecular Formula: C37H44O12
Molecular Weight: 680.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DHA-37 is an inducer of autophagic cell death through upregulation of HMGB1 in A549 cells.
Synthesis Analysis

The synthesis of DHA-37 involves several steps that typically include the modification of the dihydroartemisinin structure to enhance its anticancer activity. One common method for synthesizing derivatives like DHA-37 is through chemical modifications that may involve reactions such as alkylation or acylation. In particular, the synthesis may utilize various catalysts and reagents to achieve the desired structural modifications while maintaining the integrity of the core dihydroartemisinin framework.

Technical details regarding the synthesis often include:

  • Reagents: Commonly used reagents might include different alkyl halides or acyl chlorides.
  • Catalysts: Acidic or basic catalysts can be employed to facilitate reactions.
  • Conditions: Reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity.
Molecular Structure Analysis

The molecular structure of DHA-37 can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific structural formula for DHA-37 includes a modified dihydroartemisinin backbone with additional functional groups that enhance its biological activity.

Key data points regarding its molecular structure include:

  • Molecular Formula: The exact molecular formula will depend on the specific modifications made to the dihydroartemisinin structure.
  • Molecular Weight: The molecular weight of DHA-37 is typically higher than that of dihydroartemisinin due to added substituents.
  • 3D Structure: Computational modeling may also be employed to visualize the three-dimensional conformation of DHA-37, which can influence its interaction with biological targets.
Chemical Reactions Analysis

DHA-37 undergoes various chemical reactions that are essential for its biological activity. These reactions can include:

  1. Hydrolysis: In biological systems, DHA-37 may be hydrolyzed to release active components.
  2. Oxidation/Reduction: The peroxide bond in dihydroartemisinin derivatives is crucial for their mechanism of action against cancer cells.
  3. Conjugation Reactions: These may occur with cellular proteins or nucleic acids, facilitating its therapeutic effects.

Technical details about these reactions often involve kinetic studies and mechanistic pathways that elucidate how DHA-37 interacts with cellular components.

Mechanism of Action

The mechanism of action of DHA-37 primarily revolves around its ability to induce autophagy in cancer cells. This process involves several key steps:

  1. Cellular Uptake: DHA-37 enters cancer cells through passive diffusion or active transport mechanisms.
  2. Induction of Autophagy: Upon entering the cell, DHA-37 activates autophagy-related pathways, leading to increased levels of autophagic markers such as LC3-II and decreased levels of p62 .
  3. Regulation of Transcription Factors: Studies indicate that DHA-37 upregulates transcription factors like KLF4, which play a role in promoting autophagic processes .
  4. Signal Transduction Pathways: The compound influences various signaling pathways, including MAPK and PI3K/Akt/mTOR pathways, which are critical for cell survival and proliferation.

Data supporting these mechanisms often come from western blot analyses and gene expression studies.

Physical and Chemical Properties Analysis

DHA-37 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature; generally stable under acidic conditions but sensitive to light.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry (DSC) or similar techniques.

Relevant data from studies often include spectroscopic data (NMR, IR) that characterize these properties.

Applications

DHA-37 has significant potential applications in scientific research and medicine:

  1. Anticancer Research: Its primary application lies in oncology, where it is studied for its ability to induce autophagic cell death in various cancer cell lines.
  2. Drug Development: As a derivative of dihydroartemisinin, DHA-37 is being explored for formulation into new therapeutic agents aimed at treating resistant cancer types.
  3. Biochemical Studies: Researchers utilize DHA-37 in biochemical assays to better understand autophagy and related cellular processes.
Introduction to Dihydroartemisinin (DHA) Derivatives

Structural and Functional Evolution of Artemisinin-Based Compounds

Artemisinin, a sesquiterpene lactone isolated from Artemisia annua L., and its derivatives constitute a cornerstone of antimalarial therapy. Dihydroartemisinin (DHA), the primary active metabolite of artemisinin derivatives like artesunate and artemether, features a critical endoperoxide bridge (–O–O–) responsible for its pharmacological activity. Structurally, DHA (C₁₅H₂₄O₅) retains the artemisinin core but replaces the lactone carbonyl with a hydroxyl group, enhancing its antimalarial potency and bioavailability [1] [4]. Beyond parasitology, DHA’s anticancer potential emerged serendipitously. Its mechanism involves iron-mediated cleavage of the endoperoxide bridge, generating cytotoxic reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This ROS burst triggers multiple cell death pathways, including apoptosis, autophagy, and ferroptosis, positioning DHA as a versatile anticancer scaffold [1] [4] [8].

However, DHA faces pharmacological limitations: poor water solubility (≤0.1 mg/mL), short plasma half-life, and suboptimal tumor selectivity. To overcome these, structural modifications focus on the C-10 and C-9 positions. Derivatives include dimers, hybrids, and conjugates designed to enhance solubility, stability, and target specificity. For example, PEGylation increases solubility 82–163-fold while maintaining anticancer efficacy [8] [10]. The structural evolution underscores a shift from antimalarial to anticancer applications, leveraging DHA’s core pharmacophore while optimizing pharmacokinetics.

Emergence of DHA-37 as a Novel Anticancer Derivative

DHA-37 represents a strategic advancement in artemisinin-based anticancer drug design. Synthesized through biotransformation and chemical modification, it incorporates a novel side chain at the C-10 position while preserving the critical endoperoxide bridge. Unlike parent DHA, which primarily induces apoptosis, DHA-37 triggers excessive autophagic flux as its dominant cytotoxic mechanism [2]. This shift is significant because autophagy induction circumvents apoptosis resistance—a major clinical challenge in cancers like non-small-cell lung cancer (NSCLC).

In vitro screens across five human cancer cell lines (A549 lung, SGC-7901 gastric, HeLa cervical, MDA-MB-231 and MCF-7 breast cancer) demonstrated DHA-37’s superior potency. At 10 µM, it reduced cell viability to 50% in A549 cells, outperforming DHA by 2–3 fold. Critically, DHA-37 showed no significant cell-cycle arrest, confirming that its antineoplastic effect stems from cell death induction rather than cytostasis [2].

In vivo, DHA-37 inhibited A549 xenograft growth in mice more effectively than DHA, with tumor mass reduction correlating with autophagy biomarkers. This efficacy, combined with negligible hemolysis (<2% at 1 mg/mL), positions DHA-37 as a promising therapeutic candidate [2] [6].

Comparative Analysis of DHA-37 with Parent Compound DHA

DHA-37 diverges from DHA in chemical structure, mechanism, and therapeutic efficacy.

Structural Differences:

  • DHA: 10-hydroxyl group (–OH), molecular weight 284.35 g/mol.
  • DHA-37: Modified C-10 side chain (exact structure undisclosed), higher molecular weight [2] [6].

Mechanistic Contrasts:

  • Apoptosis vs. Autophagy: DHA activates mitochondrial apoptosis via caspase-9/3 and Bcl-2/Bax dysregulation [1] [4]. DHA-37 induces autophagic cell death characterized by LC3-II accumulation, p62 degradation, and autophagosome formation, independent of caspases [2].
  • HMGB1 Dependency: DHA-37 upregulates High Mobility Group Box 1 (HMGB1), which binds Beclin-1 to initiate autophagy. Knockdown of HMGB1 or autophagy inhibitors (3-MA, chloroquine) abolishes DHA-37’s cytotoxicity [2].
  • Pathway Activation: DHA-37 activates MAPK signaling (JNK, p38) to drive autophagy, contrasting with DHA’s reliance on ROS/JAK-STAT or NF-κB pathways [2] [4].

Efficacy Data:Table 1: Comparative Cytotoxicity (IC₅₀) and Mechanisms of DHA vs. DHA-37

Cell LineDHA IC₅₀ (µM)DHA-37 IC₅₀ (µM)Primary Mechanism
A549 (NSCLC)>105.0Autophagy (LC3-II ↑)
SGC-7901 (Gastric)15.27.8Autophagy (p62 ↓)
HeLa (Cervical)12.46.5HMGB1-MAPK axis
MCF-7 (Breast)18.78.2Autophagic vacuole formation

Source: Adapted from [2] [6]

Table 2: Functional Properties of DHA vs. DHA-37

PropertyDHADHA-37
Solubility<0.1 mg/mLImproved (exact data N/A)
Dominant Cell DeathApoptosisAutophagy
Key BiomarkerCaspase-3, Bax/Bcl-2LC3-II, HMGB1
Resistance OvercomeLimitedApoptosis resistance
In Vivo EfficacyModerate tumor growth inhibitionSignificant inhibition in xenografts

Pharmacological Advantages:DHA-37’s autophagy induction offers a therapeutic niche for apoptosis-resistant tumors. Its HMGB1 dependence provides a biomarker for patient stratification, and its synthetic feasibility supports scalable production [2] [6]. Future work will explore nanoformulations to enhance bioavailability, building on PEG-DHA conjugate successes [8] [10].

Properties

Product Name

DHA-37

IUPAC Name

(3R,5aS,6S,7R,8aS,9R,10S,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromene-7,10-diyl (2E,2'E)-bis(3-(3,4-dimethoxyphenyl)acrylate)

Molecular Formula

C37H44O12

Molecular Weight

680.75

InChI

InChI=1S/C37H44O12/c1-21-25-16-17-36(3)47-35-37(25,49-48-36)26(20-29(21)44-32(38)14-10-23-8-12-27(40-4)30(18-23)42-6)22(2)34(46-35)45-33(39)15-11-24-9-13-28(41-5)31(19-24)43-7/h8-15,18-19,21-22,25-26,29,34-35H,16-17,20H2,1-7H3/b14-10+,15-11+/t21-,22+,25-,26-,29+,34+,35+,36+,37+/m0/s1

InChI Key

NHXDNSIUOQZDDL-ALOVLQRRSA-N

SMILES

C[C@H]1[C@H](OC(/C=C/C2=CC=C(OC)C(OC)=C2)=O)O[C@@]3([H])[C@@]4(OO[C@](O3)(C)CC5)[C@]5([H])[C@H](C)[C@H](OC(/C=C/C6=CC=C(OC)C(OC)=C6)=O)C[C@@]14[H]

Solubility

Soluble in DMSO

Synonyms

DHA37; DHA 37; DHA-37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.